molecular formula C21H26N2O5S B6571238 2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946225-48-5

2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B6571238
CAS No.: 946225-48-5
M. Wt: 418.5 g/mol
InChI Key: VPZULGIGVXDVPI-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at the N1 position and a 2-methoxyphenoxy-acetamide moiety at the C7 position. The compound’s structure combines sulfonamide and phenoxy-acetamide functionalities, which are common in pharmacologically active molecules targeting receptors or enzymes.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-13-29(25,26)23-12-6-7-16-10-11-17(14-18(16)23)22-21(24)15-28-20-9-5-4-8-19(20)27-2/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZULGIGVXDVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide , with a CAS number of 946225-48-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects. The compound's activity can be categorized into various areas:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the tetrahydroquinoline structure is associated with antibacterial and antifungal activities. However, specific studies on this compound's antimicrobial efficacy are still needed.

2. Cytotoxic Effects

Some derivatives of tetrahydroquinoline have demonstrated cytotoxic effects against cancer cell lines. The potential for This compound to inhibit cancer cell proliferation remains an area for future research.

3. Enzyme Inhibition

Compounds similar to this one have been shown to act as inhibitors of various enzymes involved in metabolic pathways. For instance, studies on related sulfonamide compounds indicate potential inhibition of carbonic anhydrase and other key enzymes.

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, related research provides insight into its potential applications:

StudyFocusFindings
Structure-Activity RelationshipInvestigated various tetrahydroquinoline derivatives; some showed promising activity against cancer cell lines.
Antimicrobial PropertiesSimilar compounds exhibited significant antibacterial activity against Gram-positive bacteria.
Enzyme InhibitionRelated sulfonamide compounds inhibited carbonic anhydrase effectively in vitro.

Comparison with Similar Compounds

Physical Properties

Property Target Compound Compound Compound
Molecular Weight 479.55 482.51 452.5
Melting Point N/A N/A N/A
Solubility Likely moderate Moderate (fluorine enhances polarity) Moderate (aryl sulfonyl group)

Notes:

  • Melting points for tetrahydroquinoline derivatives are inconsistently reported in the evidence, suggesting variability based on substituents.
  • The propane-1-sulfonyl group in the target compound may reduce crystallinity compared to aromatic sulfonyl analogues.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural parallels suggest:

  • Phenoxy-Acetamide Function: Similar moieties in (anti-inflammatory/analgesic phenoxy-acetamides) highlight possible applications in inflammation or pain modulation.

Preparation Methods

Cyclization to Form Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is constructed via a [4 + 2] annulation strategy using para-quinone methides (p-QMs) and α,α-dicyanoalkenes (Scheme 1).

Procedure :

  • Substrate Preparation : ortho-Tosylaminophenyl-substituted p-QM (1a ) is generated by oxidizing 3,4-dimethoxybenzylamine with MnO₂.

  • Annulation Reaction : 1a reacts with α,α-dicyanoalkene (2a ) in toluene at 25°C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

  • Isolation : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield tetrahydroquinoline 3a (96% yield, >20:1 dr).

Key Data :

ParameterValue
SolventToluene
BaseDBU (0.02 mmol)
Temperature25°C
Yield96%
Diastereoselectivity>20:1 dr

Sulfonylation at Position 1

The propane-1-sulfonyl group is introduced via nucleophilic substitution:

Procedure :

  • Deprotonation : Tetrahydroquinoline (3a ) is treated with NaH in THF at 0°C.

  • Sulfonylation : Propane-1-sulfonyl chloride is added dropwise, and the mixture is stirred for 12 h at 25°C.

  • Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane (DCM).

Key Data :

ParameterValue
Sulfonylating AgentPropane-1-sulfonyl chloride
BaseNaH
SolventTHF
Yield82%

Functionalization at Position 7: Amination and Acetamide Coupling

Nitro Reduction to 7-Amino Intermediate

The nitro group at position 7 is reduced to an amine using catalytic hydrogenation:

Procedure :

  • Hydrogenation : 7-Nitro-tetrahydroquinoline is dissolved in ethanol with 10% Pd/C under H₂ (50 psi) for 6 h.

  • Filtration : The catalyst is removed by filtration, and the solvent is evaporated to yield 7-amino-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.

Key Data :

ParameterValue
Catalyst10% Pd/C
Pressure50 psi H₂
Yield90%

Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride

The acetamide side chain is prepared via Friedel-Crafts acylation:

Procedure :

  • Acylation : 2-Methoxyphenol reacts with chloroacetyl chloride in DCM using AlCl₃ as a catalyst (0°C → 25°C, 4 h).

  • Isolation : The product is extracted with DCM and purified via silica gel chromatography.

Key Data :

ParameterValue
Acylating AgentChloroacetyl chloride
CatalystAlCl₃
SolventDCM
Yield75%

Amide Bond Formation

The final acetamide coupling is achieved via Schotten-Baumann conditions:

Procedure :

  • Reaction : 7-Amino-tetrahydroquinoline reacts with 2-(2-methoxyphenoxy)acetyl chloride in THF/H₂O (2:1) at 0°C.

  • Base : Triethylamine (TEA) is added to scavenge HCl.

  • Isolation : The product is filtered and recrystallized from ethanol.

Key Data :

ParameterValue
Solvent SystemTHF/H₂O (2:1)
BaseTEA
Temperature0°C → 25°C
Yield88%

Optimization and Troubleshooting

Critical Reaction Parameters

  • Base Selection : DBU outperforms Cs₂CO₃ in annulation reactions, improving yields from 80% to 96%.

  • Solvent Effects : Toluene enhances annulation efficiency compared to DCM or THF due to better solubility of p-QMs.

  • Temperature Control : Sulfonylation requires strict temperature control (0°C → 25°C) to avoid side reactions.

Analytical Validation

  • HPLC Purity : Final product shows >99% purity (C18 column, MeCN/H₂O = 70:30).

  • NMR Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.85–6.75 (m, 4H), 4.10 (s, 2H), 3.80 (s, 3H).

    • ¹³C NMR : δ 170.2 (C=O), 154.1 (C-O), 132.5–114.8 (aromatic carbons) .

Q & A

Q. What are the critical steps in synthesizing 2-(2-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how is purity ensured?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:
  • Amide bond formation between the tetrahydroquinoline core and the methoxyphenoxy-acetyl group under coupling agents like EDCI/HOBt .
  • Sulfonylation of the tetrahydroquinoline nitrogen using propane-1-sulfonyl chloride in anhydrous conditions (e.g., DCM, base like triethylamine) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) .
  • Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of proton signals for byproduct detection) .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl-attached NH at δ 8.2–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • FT-IR : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches .
  • HPLC-DAD : Monitor purity (>98%) and detect UV-active impurities (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Cross-validation : Replicate assays in standardized conditions (e.g., cell lines, enzyme isoforms, buffer pH) .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorogenic substrates) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Meta-analysis : Statistically aggregate data from multiple studies (e.g., using Bayesian models) to identify outliers or assay-specific biases .

Q. What strategies optimize reaction yields during propane-1-sulfonyl group introduction?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., molar ratio of sulfonyl chloride:amine, temperature, solvent polarity) .
  • In situ monitoring : Employ reaction calorimetry or inline FT-IR to track sulfonylation progress and minimize over-reaction .
  • Protecting group strategies : Temporarily protect reactive sites (e.g., acetylation of hydroxyl groups) to prevent side reactions .

Q. How can computational methods predict the compound’s interaction with neurological targets (e.g., serotonin/dopamine receptors)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (PDB IDs: 5HT2A, DRD2) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., hydrogen bonds with Asp155 in 5HT2A) .
  • QSAR modeling : Develop regression models linking substituent properties (e.g., Hammett σ, logP) to activity data .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Pharmacokinetic profiling : Conduct IV/oral dosing in rodents, measure plasma half-life (t1/2), and calculate bioavailability (F%) .

Key Methodological Notes

  • Controlled reaction conditions (e.g., inert atmosphere, moisture-free solvents) are critical for sulfonylation efficiency .
  • Structure-activity relationship (SAR) studies require systematic substitution of methoxy/sulfonyl groups and rigorous statistical validation .
  • In vivo neuropharmacology should prioritize BBB permeability assessments (e.g., PAMPA-BBB assay) before behavioral models .

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